molecular formula C20H21N3O8S2 B2744083 Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865198-70-5

Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2744083
CAS RN: 865198-70-5
M. Wt: 495.52
InChI Key: CBCBJHGQCVLVMU-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C20H21N3O8S2 and its molecular weight is 495.52. The purity is usually 95%.
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Scientific Research Applications

Interaction with Polyphenols and Radical Degradation

Research has shown that compounds structurally related to Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate, when interacting with polyphenols, can undergo radical degradation. This interaction was observed in the degradation of ABTS radicals, indicating potential applications in studying antioxidant capacities and the stability of radical compounds in the presence of polyphenols (Osman et al., 2006).

Herbicide and Pesticide Development

The molecule has been explored in the context of agricultural chemistry, particularly in the development of herbicides such as triflusulfuron-methyl. This exploration reveals the compound's versatility in agricultural applications, highlighting the structural relevance of benzothiazole derivatives in the synthesis of potent agricultural chemicals (Mereiter, 2011).

Pharmaceutical Applications in Hypertension

Derivatives of this compound have been synthesized and assessed for their antihypertensive α-blocking activity, showcasing the potential of benzothiazole-imino derivatives in the development of new hypertension treatments. This suggests the relevance of structural analogs in pharmaceutical research targeting cardiovascular diseases (Abdel-Wahab et al., 2008).

Catalyst in Organic Synthesis

In the realm of organic synthesis, compounds structurally related to this compound have been utilized as nucleophilic catalysts for transesterification/acylation reactions. This highlights its potential role in the efficient synthesis of esters, a fundamental reaction in organic chemistry and the pharmaceutical industry (Grasa et al., 2002).

Antimicrobial Activities

Benzothiazole-imino derivatives have shown significant antimicrobial activities against various bacterial strains, which could have implications in the development of new antimicrobial agents. This suggests the compound's potential in addressing human epidemic-causing bacterial infections (Mishra et al., 2019).

properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O8S2/c1-28-14-7-11(8-15(29-2)18(14)31-4)19(25)22-20-23(10-17(24)30-3)13-6-5-12(33(21,26)27)9-16(13)32-20/h5-9H,10H2,1-4H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCBJHGQCVLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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